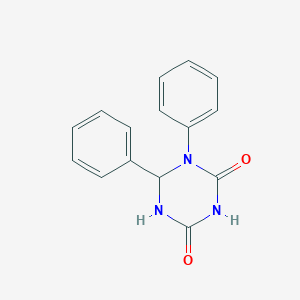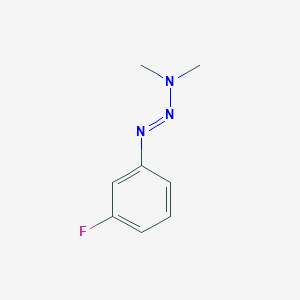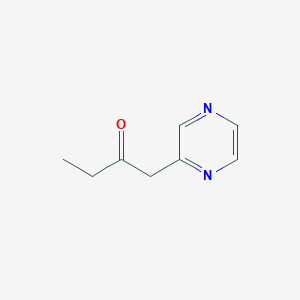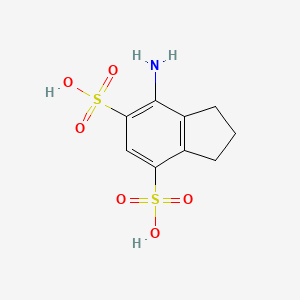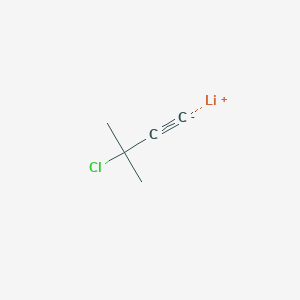
lithium;3-chloro-3-methylbut-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;3-chloro-3-methylbut-1-yne, also known as 3-chloro-3-methyl-1-butyne, is an organic compound with the molecular formula C5H7Cl. It is a propargyl chloride derivative used in various chemical reactions and applications. This compound is characterized by its clear colorless to yellow liquid form and is known for its reactivity due to the presence of both a chlorine atom and a triple bond in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-chloro-3-methyl-1-butyne can be synthesized through the alkylation of 3-methyl-1-butyne with chlorine. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution of a hydrogen atom with a chlorine atom .
Industrial Production Methods
In industrial settings, the production of 3-chloro-3-methyl-1-butyne involves the chlorination of 3-methyl-1-butyne under controlled conditions. The reaction is carried out in the presence of a catalyst to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-3-methyl-1-butyne undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The triple bond in the compound can participate in addition reactions with hydrogen, halogens, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Ammonia, methanol, ethanol, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Palladium, platinum, and other transition metals are often used as catalysts in addition reactions.
Oxidizing and Reducing Agents: Hydrogen peroxide, sodium borohydride, and other agents are used in oxidation and reduction reactions.
Major Products Formed
Substitution Products: Propargylic ethers and amines.
Addition Products: Alkenes and alkanes.
Oxidation and Reduction Products: Various alcohols, ketones, and hydrocarbons.
Scientific Research Applications
3-chloro-3-methyl-1-butyne has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-chloro-3-methyl-1-butyne involves its reactivity due to the presence of the chlorine atom and the triple bond. The chlorine atom acts as a leaving group in substitution reactions, while the triple bond can participate in addition reactions. The compound can also undergo oxidation and reduction, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
2-chloro-2-methyl-3-butyne: Similar structure but with the chlorine atom at a different position.
3-methyl-1-butyne: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-chloro-3-methyl-2-butene: Contains a double bond instead of a triple bond, leading to different reactivity.
Uniqueness
3-chloro-3-methyl-1-butyne is unique due to the presence of both a chlorine atom and a triple bond, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
52528-19-5 |
|---|---|
Molecular Formula |
C5H6ClLi |
Molecular Weight |
108.5 g/mol |
IUPAC Name |
lithium;3-chloro-3-methylbut-1-yne |
InChI |
InChI=1S/C5H6Cl.Li/c1-4-5(2,3)6;/h2-3H3;/q-1;+1 |
InChI Key |
NLGIJXBENANGCM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C#[C-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


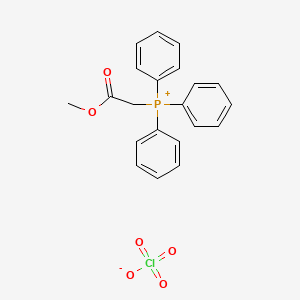
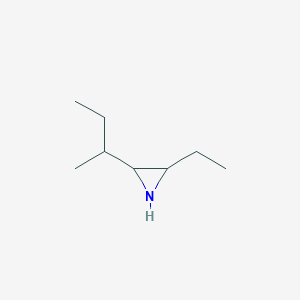

![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
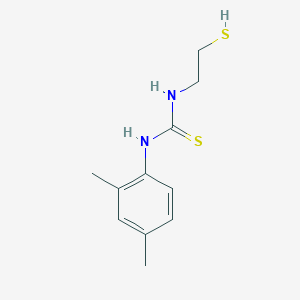
![2-Chloro-7-nitrodibenzo[b,d]furan](/img/structure/B14658303.png)
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
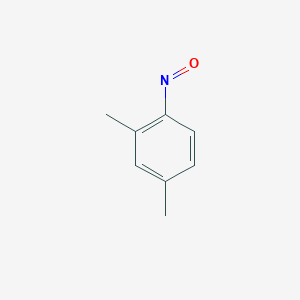
![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)
